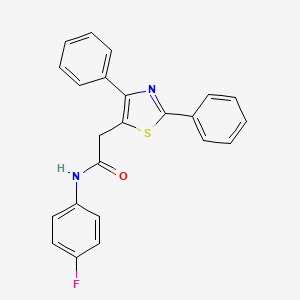

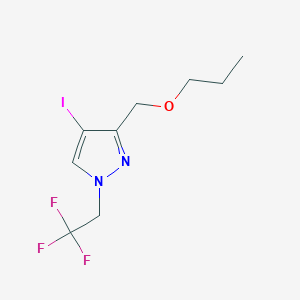

![molecular formula C16H22N2O3S B2497456 N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-43-7](/img/structure/B2497456.png)

N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

説明

The compound belongs to a class of sulfonamide-based molecules, which have been extensively studied for their pharmacological potential across various therapeutic areas. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-carbonic anhydrase, and antitumor properties. The specific chemical structure of N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suggests a complex synthesis pathway and significant biological activity potential.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step chemical reactions that build up the molecule's complex structure. For example, the synthesis of 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines demonstrates a method featuring key steps such as the Pfitzinger reaction and the formation of specific intermediates leading to sulfonyl propionates (Kravchenko et al., 2005). This approach may offer insights into the synthesis of N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, emphasizing the complexity and specificity of the chemical reactions involved.

科学的研究の応用

Biological Activities of Sulfonamide-Based Hybrids

Sulfonamide hybrids have demonstrated a wide range of pharmacological properties due to their ability to incorporate various organic compounds, leading to considerable biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The design of sulfonamide hybrids involves combining sulfonamide with pharmaceutically active scaffolds such as coumarin, indole, quinoline, and others, resulting in compounds with enhanced biological efficacy. This design principle aims to explore and exploit the synergistic effects of the hybrid structure to address complex biological targets (Ghomashi et al., 2022).

Antifungal and Antimicrobial Applications

Specific sulfonamide hybrids have been synthesized and shown remarkable antifungal activity. These compounds, containing pyrroles and pyrrolo[2,3-d]pyrimidines, have been compared against standard fungicides like mycostatine, demonstrating significant antifungal properties. This indicates potential applications of these compounds in developing new antifungal therapies (El-Gaby et al., 2002).

Anticancer Applications

The anticancer potential of sulfonamide-based hybrids, specifically those incorporating quinoline derivatives, has been extensively studied. These compounds have shown substantial antitumor activity both in vitro and in vivo. The underlying mechanisms for their anticancer activity include the inhibition of carbonic anhydrase isozymes, which play a critical role in tumor growth and metastasis. Synthesis of novel quinoline derivatives bearing a sulfonamide moiety has led to compounds with significant cytotoxic activities against cancer cell lines, such as the breast cancer cell line MCF7, suggesting their promise as anticancer agents (Ghorab et al., 2010).

Anti-Inflammatory Applications

Sulfonamide and sulphonyl ester derivatives of quinolines have been synthesized and evaluated for their anti-inflammatory potential. These compounds exhibit anti-inflammatory activity by inhibiting reactive oxygen species (ROS) produced from phagocytes in human whole blood. This suggests that sulfonamide-based compounds could serve as non-acidic, non-steroidal, anti-inflammatory agents, providing an alternative to conventional NSAIDs (Bano et al., 2020).

特性

IUPAC Name |

N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-11(2)5-7-17-22(20,21)14-9-12-3-4-15(19)18-8-6-13(10-14)16(12)18/h9-11,17H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRSOTFRTCQFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321108 | |

| Record name | N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

CAS RN |

898419-43-7 | |

| Record name | N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

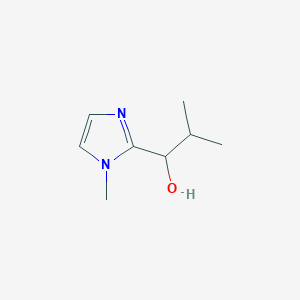

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)

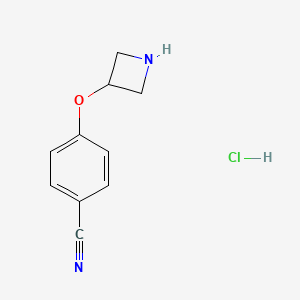

![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)